molecular formula C9H11NO2 B160760 1-Isopropyl-4-nitrobenzene CAS No. 1817-47-6

1-Isopropyl-4-nitrobenzene

Cat. No. B160760
Key on ui cas rn: 1817-47-6
M. Wt: 165.19 g/mol
InChI Key: JXMYUMNAEKRMIP-UHFFFAOYSA-N
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Patent
US09440908B2

Procedure details

1,3-Dibromo-5,5-dimethylhydantoin (86.9 g, 0.298 mol) was added in about 5 g portions to a solution of p-nitrocumene (X) (100 g, 0.581 mol, GC purity 96%) and sulphuric acid (178 g, 1.743 mol, 98% strength) over a period of 5 hours. The mixture was then warmed to room temperature and stirred for another 1 hour. The reaction mixture was poured onto 200 g of ice water and admixed with sodium bisulphite (15.1 g, 0.06 mol) and toluene (300 g). The phases were then separated. The organic phase was washed with 5% strength aqueous sodium hydroxide and the toluene was distilled off under reduced pressure. 2-Bromo-1-isopropyl-4-nitrobenzene (147 g, 93.6 GC-% by area, 97% of theory) was obtained as a pale yellow oil.
Quantity
86.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]N1C(C)(C)C(=O)N(Br)C1=O.[N+:12]([C:15]1[CH:20]=[CH:19][C:18]([CH:21]([CH3:23])[CH3:22])=[CH:17][CH:16]=1)([O-:14])=[O:13].S(=O)(=O)(O)O.S(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:19]1[CH:20]=[C:15]([N+:12]([O-:14])=[O:13])[CH:16]=[CH:17][C:18]=1[CH:21]([CH3:23])[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
86.9 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)C
Name
Quantity
178 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
15.1 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
300 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were then separated
WASH
Type
WASH
Details
The organic phase was washed with 5% strength aqueous sodium hydroxide
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 147 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 202.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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